Cas no 2138528-96-6 (2-(piperazin-1-yl)quinazoline-5-carboxylic acid)

2-(ピペラジン-1-イル)キナゾリン-5-カルボン酸は、キナゾリン骨格にピペラジン環とカルボキシル基を有する複素環化合物です。この構造は医薬品中間体としての高い潜在性を示し、特に受容体標的型薬剤の開発において重要な役割を果たします。分子内のピペラジン部位が塩基性を付与するため、水溶性の調整や生体膜透過性の最適化が可能です。また、カルボキシル基はさらなる誘導体化のための反応点として機能し、構造多様性の拡張に寄与します。この化合物は創薬研究において、新規活性化合物の探索や構造活性相関の解析に有用なツールとなります。

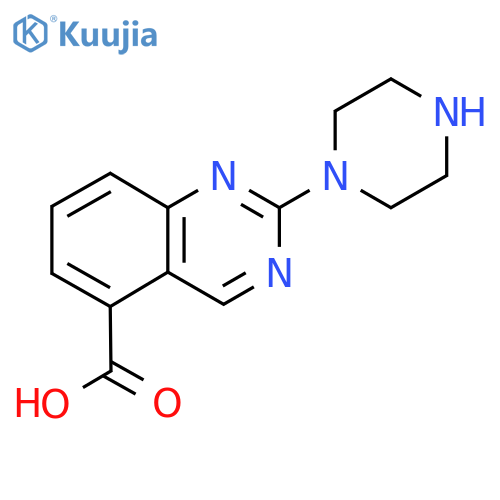

2138528-96-6 structure

商品名:2-(piperazin-1-yl)quinazoline-5-carboxylic acid

2-(piperazin-1-yl)quinazoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(piperazin-1-yl)quinazoline-5-carboxylic acid

- EN300-1162536

- 2138528-96-6

-

- インチ: 1S/C13H14N4O2/c18-12(19)9-2-1-3-11-10(9)8-15-13(16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2,(H,18,19)

- InChIKey: NCJRAQWBCZIYKQ-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC=CC2=C1C=NC(=N2)N1CCNCC1)=O

計算された属性

- せいみつぶんしりょう: 258.11167570g/mol

- どういたいしつりょう: 258.11167570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 333

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.4Ų

- 疎水性パラメータ計算基準値(XlogP): -1.4

2-(piperazin-1-yl)quinazoline-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1162536-2.5g |

2-(piperazin-1-yl)quinazoline-5-carboxylic acid |

2138528-96-6 | 2.5g |

$2660.0 | 2023-06-08 | ||

| Enamine | EN300-1162536-2500mg |

2-(piperazin-1-yl)quinazoline-5-carboxylic acid |

2138528-96-6 | 2500mg |

$2660.0 | 2023-10-03 | ||

| Enamine | EN300-1162536-0.1g |

2-(piperazin-1-yl)quinazoline-5-carboxylic acid |

2138528-96-6 | 0.1g |

$1195.0 | 2023-06-08 | ||

| Enamine | EN300-1162536-0.25g |

2-(piperazin-1-yl)quinazoline-5-carboxylic acid |

2138528-96-6 | 0.25g |

$1249.0 | 2023-06-08 | ||

| Enamine | EN300-1162536-1.0g |

2-(piperazin-1-yl)quinazoline-5-carboxylic acid |

2138528-96-6 | 1g |

$1357.0 | 2023-06-08 | ||

| Enamine | EN300-1162536-0.5g |

2-(piperazin-1-yl)quinazoline-5-carboxylic acid |

2138528-96-6 | 0.5g |

$1302.0 | 2023-06-08 | ||

| Enamine | EN300-1162536-10.0g |

2-(piperazin-1-yl)quinazoline-5-carboxylic acid |

2138528-96-6 | 10g |

$5837.0 | 2023-06-08 | ||

| Enamine | EN300-1162536-5000mg |

2-(piperazin-1-yl)quinazoline-5-carboxylic acid |

2138528-96-6 | 5000mg |

$3935.0 | 2023-10-03 | ||

| Enamine | EN300-1162536-250mg |

2-(piperazin-1-yl)quinazoline-5-carboxylic acid |

2138528-96-6 | 250mg |

$1249.0 | 2023-10-03 | ||

| Enamine | EN300-1162536-1000mg |

2-(piperazin-1-yl)quinazoline-5-carboxylic acid |

2138528-96-6 | 1000mg |

$1357.0 | 2023-10-03 |

2-(piperazin-1-yl)quinazoline-5-carboxylic acid 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

2138528-96-6 (2-(piperazin-1-yl)quinazoline-5-carboxylic acid) 関連製品

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬